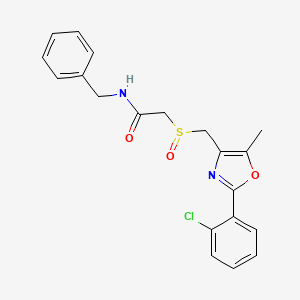

N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide

Description

N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide is a sulfinyl-containing acetamide derivative featuring a benzyl group, a 2-chlorophenyl-substituted oxazole ring, and a sulfinyl bridge.

Crystallographic data from related acetamide derivatives, such as N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide, highlight the importance of substituent positioning on molecular conformation. For instance, the phenoxy group in the latter compound adopts a planar arrangement due to π-π stacking interactions, whereas the sulfinyl group in the target compound may introduce steric and electronic perturbations .

Properties

Molecular Formula |

C20H19ClN2O3S |

|---|---|

Molecular Weight |

402.9 g/mol |

IUPAC Name |

N-benzyl-2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]acetamide |

InChI |

InChI=1S/C20H19ClN2O3S/c1-14-18(23-20(26-14)16-9-5-6-10-17(16)21)12-27(25)13-19(24)22-11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,24) |

InChI Key |

FQNQWLPGASUCJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2Cl)CS(=O)CC(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-chlorophenyl derivative.

Acetamide Formation: The final step involves the formation of the acetamide group through a reaction with benzylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 402.89 g/mol. Its structure features a sulfinyl group, which is known to enhance the biological activity of compounds by improving their interaction with biological targets.

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that compounds similar to N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide exhibit notable antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings significantly influence antimicrobial potency.

-

Anticancer Properties

- Preliminary studies suggest potential anticancer activity. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, some benzamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties .

-

Enzyme Inhibition

- The compound has been investigated for its potential as an enzyme inhibitor. Research has focused on its ability to inhibit enzymes related to cancer and bacterial resistance mechanisms. For example, derivatives have been shown to inhibit isocitrate lyase and pantothenate synthetase in Mycobacterium tuberculosis, highlighting its potential in treating resistant infections .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of compounds related to this compound:

Mechanism of Action

The mechanism by which N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide exerts its effects involves its interaction with specific molecular targets. The oxazole ring and the sulfinyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound shares a common acetamide backbone with several analogs but differs in substituents and functional groups. Below is a comparative analysis:

*Estimated based on formula C₂₀H₁₈ClN₂O₃S.

Functional Group Impact:

- Sulfinyl vs. Thioether : The sulfinyl group (–SO–) in the target compound is more polarizable and oxidation-sensitive than the thioether (–S–) in 848133-75-3. This may enhance hydrogen-bonding capacity and metabolic stability .

- Oxazole vs.

- Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound may induce steric hindrance compared to the 4-ethylphenyl group in 848133-75-5, altering binding affinities .

Biological Activity

N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described with the following structural formula:

It features a sulfinyl group, a benzyl moiety, and a methyloxazole ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The sulfinyl group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The compound could act on specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has varying degrees of effectiveness against different pathogens, suggesting a potential role as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results are presented in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The IC50 values indicate that while the compound exhibits cytotoxic effects on cancer cell lines, further studies are necessary to assess its selectivity and therapeutic index.

Case Studies and Research Findings

- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy investigated the effects of various compounds, including this compound), against resistant bacterial strains. The findings indicated that this compound could serve as a lead for developing new antibiotics targeting resistant pathogens .

- Cytotoxicity Evaluation : In a recent study exploring novel anticancer agents, this compound was tested against multiple cancer cell lines. The results showed promising cytotoxic effects, particularly in HeLa cells, suggesting potential applications in cancer therapy .

- Mechanistic Insights : Research focused on understanding the mechanism of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and reduced viability in treated cells .

Q & A

Q. What are the standard methodologies for synthesizing N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core, followed by sulfinyl group introduction via oxidation of a thioether intermediate. Key steps include:

- Thioether formation : Coupling of the oxazole-methylthiol intermediate with a benzyl-acetamide derivative under basic conditions.

- Oxidation : Use of oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to convert the thioether to a sulfinyl group. Purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity is confirmed via HPLC (≥95% purity) and NMR spectroscopy to detect residual solvents or byproducts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the sulfinyl (-SO-) group (~2.8–3.5 ppm for CH-SO) and aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns.

- IR Spectroscopy : Validates functional groups like amide C=O (~1650 cm) and sulfinyl S=O (~1040 cm) .

Advanced Research Questions

Q. How can researchers address contradictory data in NMR or MS results during structural characterization?

Discrepancies may arise from:

- Stereochemical ambiguity : The sulfinyl group’s chirality can lead to split signals in NMR. Use chiral HPLC or X-ray crystallography to resolve stereochemistry.

- Impurities : Trace byproducts (e.g., overoxidized sulfone derivatives) may skew MS data. Repurify via preparative HPLC and reanalyze.

- Solvent artifacts : Ensure complete solvent removal by lyophilization or high-vacuum drying before analysis .

Q. What experimental strategies optimize the sulfinyl group’s stability during synthesis?

The sulfinyl moiety is prone to oxidation/reduction. Mitigation includes:

- Controlled oxidation : Use stoichiometric mCPBA at low temperatures (0–5°C) to avoid overoxidation.

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent air oxidation.

- Real-time monitoring : Track reaction progress via TLC or inline IR spectroscopy .

Q. How can computational modeling predict the compound’s bioactivity and guide SAR studies?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger.

- QSAR models : Correlate structural features (e.g., sulfinyl electronegativity, oxazole lipophilicity) with bioactivity data.

- ADMET prediction : Tools like SwissADME forecast solubility, metabolic stability, and blood-brain barrier penetration .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase activity with ATP analogs) to measure IC values.

- Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-lite assays.

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (K) .

Q. How should researchers design stability studies under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Expose to UV/visible light and assess photodegradation products .

Q. What crystallographic techniques resolve the compound’s stereochemistry and solid-state packing?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL for accurate bond angles and chiral center assignment.

- Powder XRD : Analyze polymorphic forms and crystallinity for formulation studies .

Contradiction Resolution & Methodological Challenges

Q. How to reconcile discrepancies between in vitro bioactivity and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.

- Metabolic stability : Use liver microsomes to identify rapid degradation pathways (e.g., sulfoxide reduction).

- Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) in real time.

- Cryo-EM : Visualize compound-target complexes at near-atomic resolution.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.